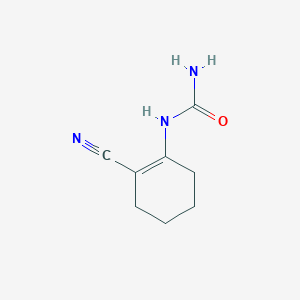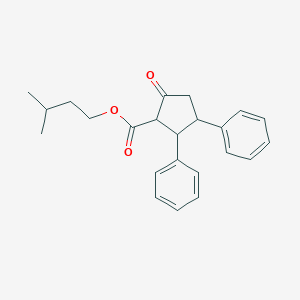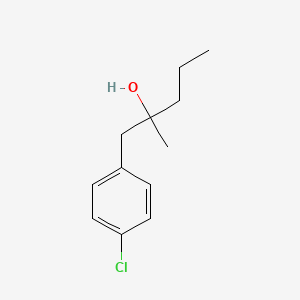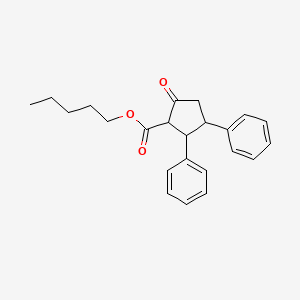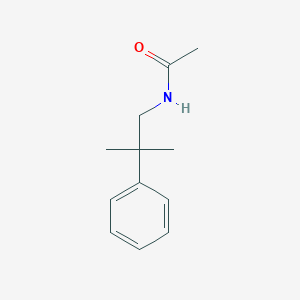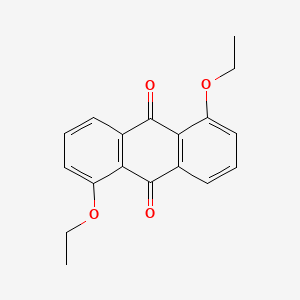
1,5-Diethoxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diethoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two ethoxy groups at the 1 and 5 positions and two ketone groups at the 9 and 10 positions on the anthracene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Diethoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the reaction of anthracene with ethyl iodide in the presence of a strong base, followed by oxidation to introduce the ketone groups at the 9 and 10 positions. The reaction conditions typically include:
Reagents: Anthracene, ethyl iodide, strong base (e.g., sodium hydride)
Solvent: Anhydrous dimethylformamide (DMF)
Temperature: Elevated temperatures (e.g., 80-100°C)
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Formation of anthraquinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of dihydroxyanthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,5-Diethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a photosensitizing agent for diaryl iodonium salts and as a sensitizing dye.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the preparation of polymetallic complexes through selective pi-coordination.
Wirkmechanismus
The mechanism of action of 1,5-Diethoxyanthracene-9,10-dione involves its ability to participate in electron transfer reactions. In photochemical processes, the compound can undergo photooxidation, leading to the formation of reactive intermediates that can interact with molecular targets such as DNA or proteins . The molecular pathways involved include:
Electron Transfer: Formation of radical cations and subsequent deethylation.
Photochemical Reactions: Interaction with diphenyliodonium salts and other photoreactive agents.
Vergleich Mit ähnlichen Verbindungen
1,5-Diethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
9,10-Anthraquinone: Lacks the ethoxy groups and has different reactivity and applications.
1,5-Dihydroxyanthraquinone: Contains hydroxyl groups instead of ethoxy groups, leading to different chemical properties and uses.
Amino- and Diamino-9,10-Anthracenedione Derivatives: These compounds have amino groups, which impart unique biological activities and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups, which enable distinct chemical reactions and applications compared to other anthraquinone derivatives.
Eigenschaften
CAS-Nummer |
22924-22-7 |
|---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
1,5-diethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O4/c1-3-21-13-9-5-7-11-15(13)17(19)12-8-6-10-14(22-4-2)16(12)18(11)20/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
RRRRZDVJLWPWII-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


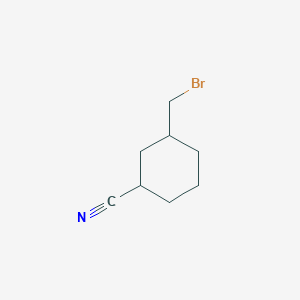
![O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14007911.png)

![Bis[2-(diethylamino)ethyl] 4,4'-[propane-1,3-diylbis(oxycarbonylazanediyl)]dibenzoate](/img/structure/B14007949.png)
